myricetin 3-O-alpha-D-glucopyranoside

Description

Introduction to Myricetin 3-O-alpha-D-glucopyranoside

Chemical Definition and Classification

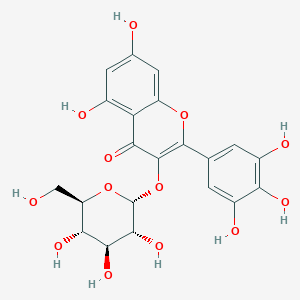

This compound is classified as a flavonoid O-glycoside , specifically a myricetin monoglucoside . Its systematic name is 5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-chromen-3-yl α-D-glucopyranoside. Structurally, it consists of:

- A myricetin backbone (3,5,7,3',4',5'-hexahydroxyflavone)

- An α-D-glucopyranosyl unit linked via a β-glycosidic bond at the 3-hydroxyl position of the flavone C-ring.

This compound falls under the broader category of flavonol glycosides , which are ubiquitously distributed in plants such as Euphorbia petiolata, Nelumbo nucifera, and Camellia sinensis.

| Property | Value | Source Classification |

|---|---|---|

| Molecular formula | C~21~H~20~O~13~ | Flavonol glycoside |

| Molecular weight | 480.4 g/mol | |

| Parent compound | Myricetin (C~15~H~10~O~8~) |

Structural Characteristics

Molecular Formula and Stereochemistry

The compound’s molecular formula (C~21~H~20~O~13~) arises from the conjugation of myricetin (C~15~H~10~O~8~) with a hexose (C~6~H~10~O~5~). Key stereochemical features include:

- α-Anomeric configuration : The glucosyl unit adopts an α-D conformation at the C1 position, confirmed by nuclear magnetic resonance (NMR) data.

- Chiral centers : The glucose moiety contains five chiral centers (C2–C5 and C1), while myricetin has planar chirality due to its hydroxylation pattern.

SMILES and InChI Representation

The compound’s structure is unambiguously defined by the following notations:

| Representation Type | Value |

|---|---|

| SMILES | OC[C@H]1OC@@HC@HC@@H[C@@H]1O |

| InChI | InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 |

These identifiers encode the compound’s stereochemistry, glycosidic linkage, and hydroxyl group positions.

Hydroxyl Group Distribution and Glycosylation Position

This compound contains eight hydroxyl groups distributed across its structure:

The glycosylation at the 3-OH position distinguishes this compound from other myricetin derivatives, such as myricetin 3'-O-alpha-D-glucopyranoside (glycosylated at the B-ring). This structural modification reduces the compound’s polarity compared to the aglycone, impacting its pharmacokinetic properties.

Properties

Molecular Formula |

C21H20O13 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21-/m1/s1 |

InChI Key |

FOHXFLPXBUAOJM-QUCXHVEGSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for structural characterization of myricetin 3-O-α-D-glucopyranoside?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., C21H20O12) and nuclear magnetic resonance (NMR) spectroscopy (1D/2D) to assign glycosidic linkages and aglycone substitution patterns. For example, <sup>13</sup>C-NMR can identify the anomeric carbon (~100–110 ppm) to confirm α-D-glucopyranoside configuration .

- Validation : Cross-reference spectral data with structurally analogous flavonoids like quercetin 3-O-glucosides .

Q. How to synthesize myricetin 3-O-α-D-glucopyranoside in a lab setting?

- Synthetic Strategy : Employ regioselective glycosylation using protected glucose donors (e.g., 6-O-levulinoyl or benzyl-protected glucopyranosyl trichloroacetimidates) under acid catalysis. Purify intermediates via column chromatography and confirm deprotection steps (e.g., hydrogenolysis for benzyl groups) using TLC and HPLC .

- Challenges : Ensure stereochemical fidelity at the anomeric center; monitor reaction progress via <sup>1</sup>H-NMR for characteristic α-glycoside proton signals (δ ~5.0–5.5 ppm, J = 3–4 Hz) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Approach : Use cell viability assays (e.g., MTT or resazurin reduction) on human cell lines (e.g., H9c2 cardiomyocytes) at concentrations ≤15 µM to assess cytotoxicity. Include positive controls (e.g., quercetin) and statistical analysis (ANOVA, p < 0.05) .

- Extended Profiling : Evaluate antioxidant activity via DPPH/ABTS radical scavenging assays, comparing results with myricetin aglycone to assess glycosylation effects .

Advanced Research Questions

Q. How does the glycosylation of myricetin influence its interaction with metabolic enzymes (e.g., β-glucosidases)?

- Experimental Design : Incubate the compound with recombinant β-glucosidases (e.g., from Aspergillus niger) and monitor hydrolysis kinetics via HPLC-MS. Compare hydrolysis rates with other flavonoid glucosides (e.g., quercetin 3-O-β-D-glucoside) to determine substrate specificity .

- Data Interpretation : Calculate Km and Vmax using Lineweaver-Burk plots. Note: α-glycosides may exhibit slower hydrolysis than β-anomers due to steric hindrance .

Q. What advanced techniques can resolve contradictory data on this compound’s bioavailability?

- Integrated Workflow :

- In vitro : Simulate intestinal absorption using Caco-2 cell monolayers; quantify transepithelial transport via LC-MS/MS .

- In vivo : Administer <sup>14</sup>C-labeled compound to rodent models and track distribution via autoradiography or PET imaging .

Q. How to investigate the compound’s role in modulating signaling pathways (e.g., NF-κB or Nrf2)?

- Mechanistic Study : Treat LPS-stimulated macrophages with the compound (1–10 µM) and quantify NF-κB nuclear translocation via immunofluorescence. Parallelly, measure Nrf2 activation using ARE-luciferase reporter assays. Include kinase inhibitors (e.g., BAY 11-7082 for NF-κB) to identify upstream regulators .

- Data Validation : Confirm protein expression changes via Western blot (e.g., IκBα degradation for NF-κB, HO-1 induction for Nrf2) .

Methodological Considerations

- Structural Confirmation : Always cross-validate NMR data with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for optimizing glycosidic bond angles) .

- Biological Replicates : For cell-based assays, use ≥3 independent experiments with technical triplicates to ensure reproducibility .

- Negative Controls : Include deglycosylated myricetin in pharmacological studies to isolate glycosylation-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.